3-Bromo-4-fluoro-5-nitroaniline
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Overview
Description
3-Bromo-4-fluoro-5-nitroaniline: is an organic compound with the molecular formula C6H4BrFN2O2 . It is a derivative of aniline, featuring bromine, fluorine, and nitro functional groups attached to the benzene ring. This compound is primarily used in research and development within the fields of chemistry and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-nitroaniline typically involves a multi-step process:
Bromination: The addition of a bromine atom to the benzene ring.
Fluorination: The incorporation of a fluorine atom into the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the aniline group to nitro or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions where the bromine or fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
3-Bromo-4-fluoro-5-nitroaniline is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-nitroaniline involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups (nitro, bromine, and fluorine) on the benzene ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
- 3-Bromo-5-fluoro-4-nitroaniline
- 4-Bromo-2-fluoro-5-nitroaniline
- 4-Bromo-3-nitroaniline
Comparison: 3-Bromo-4-fluoro-5-nitroaniline is unique due to the specific positioning of its substituents on the benzene ring, which affects its chemical reactivity and properties.
Properties
IUPAC Name |
3-bromo-4-fluoro-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGWFKJMBVQBNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735571 |
Source
|
Record name | 3-Bromo-4-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356493-54-3 |
Source
|
Record name | 3-Bromo-4-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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